molecular formula C28H14 B1627560 Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene CAS No. 169331-76-4

Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene

Cat. No. B1627560
M. Wt: 350.4 g/mol
InChI Key: YHYWVAPNQFPKSC-UHFFFAOYSA-N
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Description

Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is a special chemical . It is a complex organic compound with the molecular formula C28H14 .


Synthesis Analysis

The synthesis of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene has been achieved through palladium-catalyzed intramolecular arylations . The precursor of dibenzo[g,p]chrysene having four bromine atoms at two fjord regions underwent palladium-catalyzed intramolecular cyclization to afford a skeletal buckybowl .


Molecular Structure Analysis

The molecular structure of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is quite complex. It contains a total of 49 bonds, including 35 non-H bonds, 35 multiple bonds, and 35 aromatic bonds. The structure also includes 2 five-membered rings, 6 six-membered rings, 7 nine-membered rings, 4 ten-membered rings, and 4 eleven-membered rings .

Scientific Research Applications

  • Lithium Reduction and Electronic Properties : Diindeno[1,2,3,4-defg;1',2',3',4'-mnop]chrysene (DIC), a symmetrical, bowl-shaped fragment of C60, was reduced with lithium metal to yield dianions and tetraanions. This study provided insights into the electronic structure of DIC, revealing its surface reactivity which is significant in understanding the properties of C60 (Shenhar et al., 2001).

  • Synthesis and Structural Analysis : Another study focused on the practical synthesis of DIC, highlighting its curved pi-system and structural resemblance to C60. This research contributes to the fundamental understanding of the molecular structure of such polyarenes (Bronstein et al., 2002).

  • Solution-Phase Synthesis and Inversion Barrier : The solution-phase synthesis of DIC was explored, providing insights into the bowl-to-bowl inversion barrier, a key factor in understanding the dynamic properties of such molecules (Chang et al., 2010).

  • Polyaromatic Hydrocarbons Synthesis : The synthesis of DIC through oxidative cyclization was studied, offering a potential one-pot synthetic alternative for the preparation of unusual polycyclic aromatic hydrocarbons (Mills et al., 1998).

  • Solution-Processable Multi-Substituted Buckybowls : A study on the synthesis of soluble and functionalized DIC derivatives demonstrated the potential of DIC in the development of functional organic materials for future technology (Yoshida et al., 2021).

  • High-Temperature Synthesis : Research on thermal dehydrocyclization and isomerization reactions of certain compounds resulted in the formation of DIC, contributing to our understanding of high-temperature synthetic processes (Hagen et al., 1995).

Safety And Hazards

The safety and hazards associated with Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14/c1-2-7-19-17(6-1)18-8-4-9-20-21-14-13-16-12-11-15-5-3-10-22-23(15)24(16)26(21)28(22)27(19)25(18)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYWVAPNQFPKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C5C6=CC=CC7=C6C8=C(C=C7)C=CC(=C85)C4=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570570
Record name Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diindeno[4,3,2,1-cdef:1',2',3'-HI]chrysene

CAS RN

169331-76-4
Record name Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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